HDACs/mTOR Inhibitor 1
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Overview
Description
HDACs/mTOR Inhibitor 1 is a compound that targets both histone deacetylases and the mammalian target of rapamycin pathways. This dual inhibition is significant in cancer therapy, as it can potentially overcome drug resistance and enhance the efficacy of cancer treatments .
Scientific Research Applications
HDACs/mTOR Inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: Investigated for its role in regulating gene expression and cellular processes.
Medicine: Explored as a potential therapeutic agent for various cancers, including pancreatic and prostate cancers
Industry: Utilized in the development of new drugs and therapeutic strategies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HDACs/mTOR Inhibitor 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and stringent quality control measures to maintain consistency .
Chemical Reactions Analysis
Types of Reactions
HDACs/mTOR Inhibitor 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Mechanism of Action
HDACs/mTOR Inhibitor 1 exerts its effects by inhibiting both histone deacetylases and the mammalian target of rapamycin pathways. Histone deacetylases inhibition leads to the accumulation of acetylated histones, resulting in altered gene expression. Inhibition of the mammalian target of rapamycin pathway affects cellular metabolism, growth, and proliferation .
Comparison with Similar Compounds
Similar Compounds
Rapamycin: An mTOR inhibitor used in various therapeutic applications.
Vorinostat: A histone deacetylases inhibitor used in cancer therapy.
Uniqueness
HDACs/mTOR Inhibitor 1 is unique due to its dual inhibition of both histone deacetylases and the mammalian target of rapamycin pathways, which can potentially enhance therapeutic efficacy and overcome drug resistance .
Properties
IUPAC Name |
(2R)-N-[4-[1-[7-(hydroxyamino)-7-oxoheptyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-2-methylmorpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N8O5/c1-20-19-35(14-17-41-20)28(38)30-22-9-7-21(8-10-22)25-31-26(34-12-15-40-16-13-34)23-18-29-36(27(23)32-25)11-5-3-2-4-6-24(37)33-39/h7-10,18,20,39H,2-6,11-17,19H2,1H3,(H,30,38)(H,33,37)/t20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXRCUVTZDXVHY-HXUWFJFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(C=NN4CCCCCCC(=O)NO)C(=N3)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCO1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(C=NN4CCCCCCC(=O)NO)C(=N3)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.